![molecular formula C22H30N2O4 B5104137 1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-[(3-methylphenyl)methyl]piperazine;oxalic acid](/img/structure/B5104137.png)
1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-[(3-methylphenyl)methyl]piperazine;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bicyclo[221]hept-5-enylmethyl)-4-[(3-methylphenyl)methyl]piperazine;oxalic acid is a complex organic compound that features a bicyclic structure combined with a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-[(3-methylphenyl)methyl]piperazine typically involves multiple steps. One common approach is the Mannich reaction, where bicyclo[2.2.1]hept-5-en-2-ylmethanol reacts with secondary amines and formaldehyde . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-[(3-methylphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-[(3-methylphenyl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with unique mechanical properties
Wirkmechanismus
The mechanism of action of 1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-[(3-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. The piperazine ring can interact with neurotransmitter receptors, affecting signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Norbornene-2-methanol: Shares the bicyclic structure but lacks the piperazine ring.
5-Norbornene-2-acetic acid: Similar bicyclic core but different functional groups.
N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-2-ethoxyethanamine: Similar bicyclic structure with different substituents
Uniqueness
1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-[(3-methylphenyl)methyl]piperazine is unique due to its combination of a bicyclic structure with a piperazine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest.
Eigenschaften
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[(3-methylphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2.C2H2O4/c1-16-3-2-4-18(11-16)14-21-7-9-22(10-8-21)15-20-13-17-5-6-19(20)12-17;3-1(4)2(5)6/h2-6,11,17,19-20H,7-10,12-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZDXSLCIZBFGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3CC4CC3C=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{4-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5104056.png)
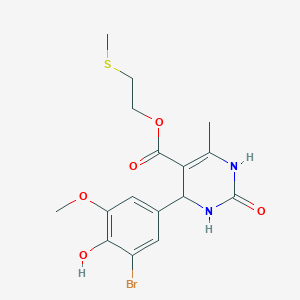
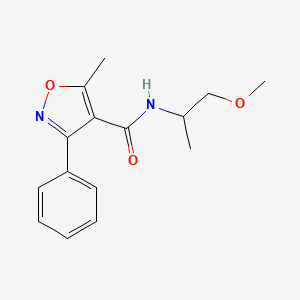
![1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)thiourea](/img/structure/B5104086.png)

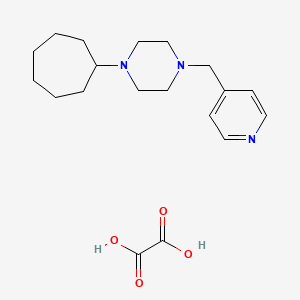
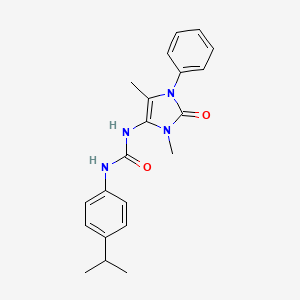
![2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5104107.png)
![2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2,4,5-TRICHLOROPHENYL)ACETAMIDE](/img/structure/B5104116.png)
![4-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B5104122.png)
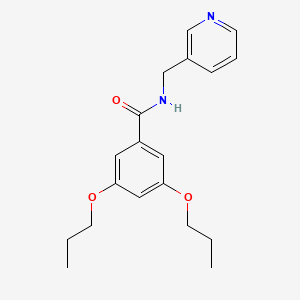
![(5Z)-5-[(4-bromophenyl)methylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5104158.png)


